molecular formula C16H11N3OS B5477245 N-(1H-indazol-5-yl)-1-benzothiophene-3-carboxamide

N-(1H-indazol-5-yl)-1-benzothiophene-3-carboxamide

Cat. No.: B5477245
M. Wt: 293.3 g/mol
InChI Key: UVSLZLCFCGGPMT-UHFFFAOYSA-N
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Description

N-(1H-indazol-5-yl)-1-benzothiophene-3-carboxamide is a heterocyclic compound that combines the structural motifs of indazole and benzothiophene Indazole is a bicyclic structure containing a pyrazole ring fused to a benzene ring, while benzothiophene consists of a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indazol-5-yl)-1-benzothiophene-3-carboxamide typically involves the formation of the indazole and benzothiophene moieties followed by their coupling. One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The benzothiophene ring can be synthesized through various methods, including the cyclization of 2-mercaptobenzaldehyde with acetylenes . The final coupling step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to form the carboxamide linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of N-(1H-indazol-5-yl)-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various cellular pathways . For example, it may inhibit kinases or other enzymes involved in signal transduction, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-indazol-5-yl)-1-benzothiophene-3-carboxamide is unique due to its combined indazole and benzothiophene structures, which confer distinct chemical and biological properties. This combination allows for diverse interactions with biological targets and potential therapeutic applications .

Properties

IUPAC Name

N-(1H-indazol-5-yl)-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3OS/c20-16(13-9-21-15-4-2-1-3-12(13)15)18-11-5-6-14-10(7-11)8-17-19-14/h1-9H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSLZLCFCGGPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(=O)NC3=CC4=C(C=C3)NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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